molecular formula C6H7NO3S B1587356 5-methylpyridine-3-sulfonic Acid CAS No. 4808-70-2

5-methylpyridine-3-sulfonic Acid

Cat. No. B1587356
CAS RN: 4808-70-2
M. Wt: 173.19 g/mol
InChI Key: GHCQNEIFBBBMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylpyridine-3-sulfonic acid is a chemical compound with the CAS Number 4808-70-2 . It has a molecular weight of 173.19 and its IUPAC name is 5-methyl-3-pyridinesulfonic acid . It is a white to yellow powder or crystals .


Synthesis Analysis

The synthesis of pyridine-3-sulfonic acids, including 5-methylpyridine-3-sulfonic acid, can be achieved by oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, replacement of chlorine by a sulpho group, followed by reduction to pyridine-3-sulphonic acid .


Molecular Structure Analysis

The InChI code for 5-methylpyridine-3-sulfonic acid is 1S/C6H7NO3S/c1-5-2-6(4-7-3-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) .


Physical And Chemical Properties Analysis

5-Methylpyridine-3-sulfonic acid is a white to yellow powder or crystals .

Scientific Research Applications

Application 1: Heterogeneous Acid-Catalyzed Organic Transformations

  • Summary of Application : Sulfonic acid derivatives immobilized on inorganic supports such as silica, periodic mesoporous silica, magnetic nanoparticles, metal organic frameworks, KIT-6, ZSM-5, MCM-41, bentonite, boehmite, clay, and other inorganic supports via organic linker are used in the acceleration of organic transformation .
  • Methods of Application : The preparation of these inorganic supports involves the immobilization of sulfonic acid derivatives on the supports. This is followed by their application in accelerating organic transformations .
  • Results or Outcomes : The use of these heterogeneous acid catalysts has led to significant reductions in environmental impact due to the possibility of recovering and recycling the solids .

Application 2: Surface Functionalization of Porous Materials

  • Summary of Application : Surface functionalization of porous materials with sulfonic acid (SO3H) groups is of particular interest in applications involving ion exchange, acidic catalysis, and proton conduction .
  • Methods of Application : Macro-mesoporous silica monoliths are ideal support structures for these applications. They combine advection-dominated mass transport in the macropores with short diffusion lengths and a large surface area (available for functionalization) in their mesoporous skeleton .
  • Results or Outcomes : The macropore size, specific surface area, and coverage with SO3H groups can be easily adjusted in this synthesis route. The hybrid monoliths have a substantially narrower mesopore size distribution than conventional sol–gel materials .

Application 3: Catalytic Applications

  • Summary of Application : Sulfonic acid derivatives are used in catalysis, particularly in accelerating organic transformations .
  • Methods of Application : These catalysts are immobilized on inorganic supports such as silica, periodic mesoporous silica, magnetic nanoparticles, metal organic frameworks, and other inorganic supports via an organic linker .
  • Results or Outcomes : The use of these heterogeneous acid catalysts has led to significant reductions in environmental impact due to the possibility of recovering and recycling the solids .

Application 4: Molecular Simulations

  • Summary of Application : Sulfonic acid derivatives like “5-methylpyridine-3-sulfonic Acid” can be used in molecular simulations .
  • Methods of Application : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
  • Results or Outcomes : These simulations can provide valuable insights into the behavior of these molecules in different environments .

Application 5: Synthesis of Pyridine-3-Sulfonyl Chlorides

  • Summary of Application : The synthesis of several substituted pyridine-3-sulfonyl chlorides, -sulfonic acids, and -sulfonyl amides .
  • Methods of Application : The synthesis involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .
  • Results or Outcomes : The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides .

Application 6: Sulfonic Acid Functionalized Hierarchical Silica Monoliths

  • Summary of Application : Surface functionalization of porous materials with sulfonic acid (SO3H) groups is of particular interest in applications involving ion exchange, acidic catalysis, and proton conduction .
  • Methods of Application : Macro-mesoporous silica monoliths are ideal support structures for these applications .
  • Results or Outcomes : The macropore size, specific surface area, and coverage with SO3H groups can be easily adjusted in this synthesis route .

Safety And Hazards

The safety information for 5-methylpyridine-3-sulfonic acid includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5-methylpyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-5-2-6(4-7-3-5)11(8,9)10/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCQNEIFBBBMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376233
Record name 5-methylpyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methylpyridine-3-sulfonic Acid

CAS RN

4808-70-2
Record name 5-Methyl-3-pyridinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4808-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methylpyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-3-PYRIDINESULFONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methylpyridine-3-sulfonic Acid
Reactant of Route 2
Reactant of Route 2
5-methylpyridine-3-sulfonic Acid
Reactant of Route 3
5-methylpyridine-3-sulfonic Acid
Reactant of Route 4
5-methylpyridine-3-sulfonic Acid
Reactant of Route 5
Reactant of Route 5
5-methylpyridine-3-sulfonic Acid
Reactant of Route 6
Reactant of Route 6
5-methylpyridine-3-sulfonic Acid

Citations

For This Compound
4
Citations
ML Deb, PK Baruah - Topics in Current Chemistry, 2023 - Springer
… -N,N,N-triethylammonium chloride intermediate (A) is formed initially and then undergoes oxidative degradation into the enamine (B)and 2-amino-5-methylpyridine-3-sulfonic acid. …
Number of citations: 3 link.springer.com
H Park - 2020 - search.proquest.com
This thesis is focused on the development of strategies for palladium-catalyzed, directed C (sp 3)–H functionalization of carbonyl-coordinating substrates, such as ketone, aldehyde, and …
Number of citations: 0 search.proquest.com
H Wei, G Wang, B Li, J Huang, H Li… - Heterocyclic …, 2016 - degruyter.com
… Next, the intermediate A undergoes oxidative degradation into the enamine B and 2-amino-5-methylpyridine-3-sulfonic acid 6. Furthermore, A is also responsible for the electrophilic …
Number of citations: 2 www.degruyter.com
L Tian, J Li, K Wu - J. Chem. Pharm. Res, 2014
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.